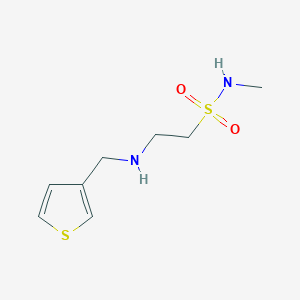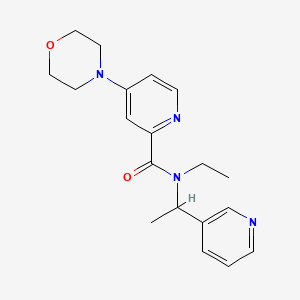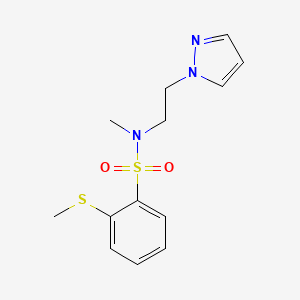
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide, also known as MTSEA, is a sulfonamide compound that has been widely used in scientific research. MTSEA plays a crucial role in studying the mechanisms of various biological processes, including ion channels, transporters, and receptors.
作用机制
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a sulfonamide compound that can covalently modify cysteine residues in proteins. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide reacts with the thiol group of cysteine residues to form a stable sulfonamide bond. This covalent modification can result in changes in the structure and function of the protein. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of ion channels and the conformational changes of transporters and receptors.
Biochemical and Physiological Effects:
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to inhibit the activity of the CFTR chloride channel by covalently modifying a cysteine residue in the channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been shown to inhibit the activity of the GABA transporter by covalently modifying a cysteine residue in the transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
实验室实验的优点和局限性
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has several advantages for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular proteins. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can covalently modify cysteine residues in proteins, resulting in stable and irreversible changes in protein structure and function. However, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide also has several limitations for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can react with multiple cysteine residues in a protein, making it difficult to identify the specific site of modification. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can also react with other nucleophiles in the cell, leading to off-target effects.
未来方向
There are several future directions for research on N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide. First, further studies are needed to elucidate the mechanism of action of N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide on ion channels, transporters, and receptors. Second, new methods are needed to identify the specific cysteine residues that are modified by N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide in proteins. Third, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide derivatives with improved specificity and potency could be developed for use in lab experiments. Finally, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide could be used in combination with other compounds to study the interactions between proteins and small molecules.
合成方法
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can be synthesized through the reaction between N-methyl-2-bromoethylamine hydrobromide and thiophen-3-ylmethylamine in the presence of sodium hydride. The resulting product is then treated with chlorosulfonic acid to form N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide.
科学研究应用
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been widely used in scientific research to study the mechanisms of ion channels, transporters, and receptors. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been used to study the mechanism of action of the GABA (gamma-aminobutyric acid) transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the structure and function of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
属性
IUPAC Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-14(11,12)5-3-10-6-8-2-4-13-7-8/h2,4,7,9-10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVQACAZVVNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)

![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633444.png)
![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![3-(hydroxymethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7633453.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7633467.png)
![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)
